molecular formula C19H20FN3O2 B2549142 6-Cyclopropyl-2-[1-(2-fluorobenzoyl)piperidin-4-yl]pyridazin-3-one CAS No. 2310101-36-9

6-Cyclopropyl-2-[1-(2-fluorobenzoyl)piperidin-4-yl]pyridazin-3-one

Cat. No. B2549142
CAS RN: 2310101-36-9
M. Wt: 341.386
InChI Key: YAXSXMBBYBBDST-UHFFFAOYSA-N
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Description

“6-Cyclopropyl-2-[1-(2-fluorobenzoyl)piperidin-4-yl]pyridazin-3-one” is a chemical compound. It is related to a class of compounds that have been studied for their potential pharmaceutical applications .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, a synthetic route to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been described . The target products were obtained with 55–92% yields in relatively short reaction times .


Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by 1H and 13C NMR and mass spectra . For instance, the 1H NMR spectrum of a similar compound, 6-Chloro-5-{2-[4-(6-fluoro-1,2-benzoxazol-3-yl)­piperidin-1-yl]acetyl}-1H-indol-2(3H)-one, has been reported .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, the protodeboronation of pinacol boronic esters, which are highly valuable building blocks in organic synthesis, has been reported .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For example, a similar compound, 6-Chloro-5-{2-[4-(6-fluoro-1,2-benzoxazol-3-yl)­piperidin-1-yl]acetyl}-1H-indol-2(3H)-one, was reported to be a light brick red powder with a melting point of over 230°C .

Safety And Hazards

The safety and hazards associated with similar compounds have been considered in the context of their potential use in pharmaceutical applications. For instance, boronic acids and their esters, which are related compounds, are only marginally stable in water . Therefore, care must be taken when considering these compounds for pharmacological purposes .

Future Directions

The future directions for the study of similar compounds could involve the design and development of new drugs with potential antimicrobial activity . The best practice to develop new molecules is the modification of the structure of existing drug molecules . In particular, a basic pharmacologically active structure could be altered by substituting different functional groups that could improve the antimicrobial activity .

properties

IUPAC Name

6-cyclopropyl-2-[1-(2-fluorobenzoyl)piperidin-4-yl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O2/c20-16-4-2-1-3-15(16)19(25)22-11-9-14(10-12-22)23-18(24)8-7-17(21-23)13-5-6-13/h1-4,7-8,13-14H,5-6,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAXSXMBBYBBDST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=O)C=C2)C3CCN(CC3)C(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Cyclopropyl-2-[1-(2-fluorobenzoyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one

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